molecular formula C21H20F3N3O2S B6569353 N-benzyl-2-[5-(hydroxymethyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazol-1-yl]acetamide CAS No. 921503-93-7

N-benzyl-2-[5-(hydroxymethyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazol-1-yl]acetamide

Cat. No.: B6569353
CAS No.: 921503-93-7
M. Wt: 435.5 g/mol
InChI Key: VXAYOSVJLXMIQX-UHFFFAOYSA-N
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Description

This compound features a 1H-imidazole core substituted at position 5 with a hydroxymethyl group and at position 2 with a sulfanyl-linked 3-(trifluoromethyl)benzyl moiety. The trifluoromethyl group enhances electron-withdrawing effects, while the hydroxymethyl group may improve aqueous solubility.

Properties

IUPAC Name

N-benzyl-2-[5-(hydroxymethyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3O2S/c22-21(23,24)17-8-4-7-16(9-17)14-30-20-26-11-18(13-28)27(20)12-19(29)25-10-15-5-2-1-3-6-15/h1-9,11,28H,10,12-14H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAYOSVJLXMIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC3=CC(=CC=C3)C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

2-[(5-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide (RN: 6038-63-7)

  • Structural Differences :
    • Replaces the imidazole core with a benzimidazole ring.
    • Methoxy group at position 5 instead of hydroxymethyl.
    • Acetamide is linked to a 3-(trifluoromethyl)phenyl group rather than benzyl.
  • Functional Implications :
    • The benzimidazole scaffold is associated with DNA intercalation and topoisomerase inhibition.
    • Methoxy groups typically reduce solubility compared to hydroxymethyl but enhance metabolic stability .

N-[3-Fluoro-4-({2-[5-(trifluoromethyl)-1H-imidazol-2-yl]oxy}phenyl)acetamide (7a) and Derivatives (9c, 9d)

  • Structural Differences :
    • Contains a trifluoromethyl-imidazole linked via an ether (oxy) group instead of a thioether (sulfanyl).
    • Derivatives 9c and 9d incorporate acyl urea groups, absent in the target compound.
  • Biological Activity :
    • Exhibited ~63–67% inhibition of BGC823 gastric cancer cells at 100 μg/mL, comparable to Sorafenib (70.97%).
    • The ether linkage may reduce sulfur-mediated interactions with biological targets compared to thioethers .

3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1)

  • Structural Differences :
    • Benzimidazole-thioacetamido core with a dinitrophenyl-benzamide substituent.
    • Lacks the hydroxymethyl and trifluoromethyl groups.
  • Functional Implications :
    • The dinitrophenyl group may increase reactivity and toxicity, limiting therapeutic utility.
    • Demonstrates antimicrobial activity, suggesting thioacetamide linkages contribute to target binding .

N-(4-Fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide (511276-56-5)

  • Structural Differences :
    • Replaces imidazole with a 1,2,4-thiadiazole ring.
    • Methylsulfanyl and fluorophenyl substituents alter electronic properties.
  • Functional Implications: Thiadiazoles are known for antiviral and antimicrobial activities. The fluorophenyl group enhances lipophilicity and blood-brain barrier penetration .

Key Structural and Functional Trends

Core Heterocycle Variations

  • Imidazole vs. Benzimidazole :
    • Imidazoles (target compound) are smaller and more metabolically labile.
    • Benzimidazoles (e.g., RN: 6038-63-7) offer extended aromatic systems for π-π stacking but may increase toxicity .

Substituent Effects

  • Hydroxymethyl vs. Methoxy: Hydroxymethyl improves solubility (target compound) but may increase oxidative metabolism.
  • Trifluoromethyl Positioning :
    • Present in both the target compound and 7a/9c/9d, contributing to electronegativity and binding to hydrophobic enzyme pockets .

Linkage and Acetamide Modifications

  • Thioether vs. Ether: Thioethers (target compound, W1) provide stronger sulfur-mediated binding to metal ions in enzymes.
  • Benzyl vs. Fluorophenyl or dinitrophenyl groups (W1, 511276-56-5) modulate electronic effects and solubility .

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